(R)-1-(5-Bromopyridin-3-yl)ethanamine
Overview
Description
®-1-(5-Bromopyridin-3-yl)ethanamine is a chiral amine compound that features a brominated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromopyridin-3-yl)ethanamine typically involves the bromination of a pyridine derivative followed by the introduction of an ethanamine group. One common method involves the following steps:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride.
Amine Introduction: The brominated pyridine is then reacted with an appropriate amine source, such as ®-1-phenylethylamine, under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of ®-1-(5-Bromopyridin-3-yl)ethanamine may involve similar steps but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Bromopyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate or sodium alkoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
®-1-(5-Bromopyridin-3-yl)ethanamine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding.
Medicine
Industry
In the chemical industry, ®-1-(5-Bromopyridin-3-yl)ethanamine can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-Bromopyridin-3-yl)ethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(5-Chloropyridin-3-yl)ethanamine
- ®-1-(5-Fluoropyridin-3-yl)ethanamine
- ®-1-(5-Iodopyridin-3-yl)ethanamine
Uniqueness
®-1-(5-Bromopyridin-3-yl)ethanamine is unique due to the presence of the bromine atom, which imparts specific reactivity and binding characteristics. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(1R)-1-(5-bromopyridin-3-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXAQAZTSXAUQX-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CN=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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